Bis(2-chloroethyl)-D8-amine hcl
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Overview
Description
Bis(2-chloroethyl)-D8-amine hydrochloride: is a chemical compound with the molecular formula C4H9Cl2N·HCl. It is also known by several other names, including β,β′-Dichlorodiethylamine hydrochloride and Nornitrogen mustard hydrochloride . This compound is primarily used as an intermediate in the synthesis of various chemical derivatives, particularly piperazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)-D8-amine hydrochloride typically involves the reaction of ethylene oxide with hydrochloric acid to produce 2-chloroethanol. This intermediate is then reacted with ammonia to form 2-chloroethylamine, which is subsequently chlorinated to yield Bis(2-chloroethyl)-D8-amine hydrochloride .
Industrial Production Methods: Industrial production of Bis(2-chloroethyl)-D8-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)-D8-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-chloroethyl)-D8-amine hydrochloride is used as a building block for synthesizing piperazine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has applications in biological and medical research, particularly in the study of alkylating agents. It is used to investigate the mechanisms of action of nitrogen mustards, a class of chemotherapeutic agents .
Industry: In the industrial sector, Bis(2-chloroethyl)-D8-amine hydrochloride is used in the production of various chemical derivatives and as an intermediate in the synthesis of other compounds .
Mechanism of Action
Bis(2-chloroethyl)-D8-amine hydrochloride exerts its effects primarily through alkylation. It introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning . This mechanism is similar to that of nitrogen mustards, which are known to crosslink DNA strands, leading to cell death . The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, disrupting DNA replication and transcription .
Comparison with Similar Compounds
Mechlorethamine: Another nitrogen mustard with similar alkylating properties.
Melphalan: A nitrogen mustard used in chemotherapy with a similar mechanism of action.
Chlormethine: A prototype alkylating agent that binds to DNA and prevents cell duplication.
Uniqueness: Bis(2-chloroethyl)-D8-amine hydrochloride is unique in its specific use as an intermediate for synthesizing piperazine derivatives, which are crucial in pharmaceutical and agrochemical industries . Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-IZOQRZGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH2+]CCCl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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